molecular formula C20H28Br2N2O2 B12988806 3,6-Dibromo-2,7-bis(hexyloxy)-1,8-naphthyridine

3,6-Dibromo-2,7-bis(hexyloxy)-1,8-naphthyridine

Cat. No.: B12988806
M. Wt: 488.3 g/mol
InChI Key: RZAWZKVZONKSHE-UHFFFAOYSA-N
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Description

3,6-Dibromo-2,7-bis(hexyloxy)-1,8-naphthyridine: is a synthetic organic compound belonging to the naphthyridine family This compound is characterized by the presence of two bromine atoms and two hexyloxy groups attached to the naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-2,7-bis(hexyloxy)-1,8-naphthyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2,7-dihydroxy-1,8-naphthyridine followed by the alkylation with hexyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromo-2,7-bis(hexyloxy)-1,8-naphthyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Often involve reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce quinone-like structures.

Scientific Research Applications

Chemistry: In chemistry, 3,6-Dibromo-2,7-bis(hexyloxy)-1,8-naphthyridine is used as a building block for the synthesis of more complex molecules

Biology and Medicine: While specific biological and medicinal applications are not well-documented, compounds with similar structures have been studied for their potential as therapeutic agents. The presence of bromine atoms and hexyloxy groups may impart unique biological activities, making it a subject of interest for further research.

Industry: In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its ability to undergo various chemical modifications makes it a versatile component in material science.

Mechanism of Action

The exact mechanism of action for 3,6-Dibromo-2,7-bis(hexyloxy)-1,8-naphthyridine is not well-defined due to limited research. its chemical structure suggests that it can interact with various molecular targets through halogen bonding, hydrogen bonding, and π-π interactions. These interactions can influence the compound’s reactivity and potential biological activities.

Comparison with Similar Compounds

  • 3,6-Dibromo-2,7-dihydroxy-1,8-naphthyridine
  • 3,6-Dibromo-2,7-bis(trimethylsilylethynyl)-1,8-naphthyridine
  • 3,6-Dibromo-2,7-bis(trifluoromethanesulfonyloxy)-1,8-naphthyridine

Comparison: Compared to its analogs, 3,6-Dibromo-2,7-bis(hexyloxy)-1,8-naphthyridine is unique due to the presence of hexyloxy groups, which can enhance its solubility and modify its electronic properties. This makes it particularly useful in applications requiring specific solubility and electronic characteristics, such as in organic electronics and advanced material synthesis.

Properties

Molecular Formula

C20H28Br2N2O2

Molecular Weight

488.3 g/mol

IUPAC Name

3,6-dibromo-2,7-dihexoxy-1,8-naphthyridine

InChI

InChI=1S/C20H28Br2N2O2/c1-3-5-7-9-11-25-19-16(21)13-15-14-17(22)20(24-18(15)23-19)26-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3

InChI Key

RZAWZKVZONKSHE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C2C=C(C(=NC2=N1)OCCCCCC)Br)Br

Origin of Product

United States

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